Piperazin-1-YL(1H-pyrrol-2-YL)methanone hcl
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Overview
Description
Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride: is a chemical compound with the molecular formula C9H14ClN3O It is a derivative of piperazine and pyrrole, which are both significant in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 1H-pyrrole-2-carboxylic acid.
Condensation Reaction: The carboxylic acid group of 1H-pyrrole-2-carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with piperazine to form the desired product.
Hydrochloride Formation: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of reaction conditions such as temperature, pH, and reaction time.
Purification techniques: Such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: May yield N-oxide derivatives.
Reduction: Can produce reduced forms of the compound, such as secondary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, affecting signal transduction pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Such as 1-(2-pyridyl)piperazine, which also exhibit biological activity.
Pyrrole derivatives: Like 2-acetylpyrrole, known for their use in medicinal chemistry.
Uniqueness
Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride is unique due to its combined structure of piperazine and pyrrole, which may confer distinct biological activities and chemical reactivity compared to other compounds. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of Piperazin-1-YL(1H-pyrrol-2-YL)methanone hydrochloride, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
1-piperazin-1-ylpyrrole-2-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c13-8-9-2-1-5-12(9)11-6-3-10-4-7-11;/h1-2,5,8,10H,3-4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQFXUIQFWHTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)N2C=CC=C2C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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